molecular formula C22H20N6 B11316976 7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11316976
M. Wt: 368.4 g/mol
InChI Key: FUIJWUXCRLOOLX-UHFFFAOYSA-N
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Description

7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.

Preparation Methods

The synthesis of 7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple stepsThe reaction conditions typically involve the use of hydrazine hydrate in ethanol, followed by cyclization reactions under acidic or basic conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . For example:

The uniqueness of 7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C22H20N6

Molecular Weight

368.4 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H20N6/c1-13-5-6-18(14(2)11-13)28-16(4)15(3)19-21(28)24-12-27-22(19)25-20(26-27)17-7-9-23-10-8-17/h5-12H,1-4H3

InChI Key

FUIJWUXCRLOOLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=NC=C5)C)C)C

Origin of Product

United States

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